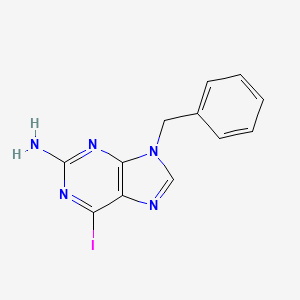

2-Amino-9-benzyl-6-iodopurine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-9-benzyl-6-iodopurine is a useful research compound. Its molecular formula is C12H10IN5 and its molecular weight is 351.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Structural Characteristics

The synthesis of 2-Amino-9-benzyl-6-iodopurine typically involves several methods, including nucleophilic substitution reactions. The compound can be synthesized from 6-iodopurine derivatives through various functionalization processes. For instance, the introduction of a benzyl group at the 9-position and an amino group at the 2-position enhances its biological activity.

Table 1: Synthetic Routes for this compound

| Synthetic Route | Key Steps | Yield (%) | Reference |

|---|---|---|---|

| Route A | Nucleophilic substitution with benzylamine | 70% | |

| Route B | Direct iodination followed by amination | 65% | |

| Route C | Mitsunobu reaction with a pseudosugar | 75% |

Adenosine Receptor Agonism

This compound exhibits significant affinity for adenosine receptors, particularly A3 receptors. Its potency as an agonist has been demonstrated in various studies, indicating its potential role in treating conditions such as cancer and neurodegenerative diseases.

Case Study: Neuroprotective Effects

In a study involving gerbil models of ischemic brain damage, this compound was shown to have neuroprotective effects, suggesting its potential application in neuroprotection during ischemic events . The compound demonstrated subnanomolar affinities for A3 receptors, which are implicated in neuroprotection.

| Activity Type | Affinity (Ki) | Observations | Reference |

|---|---|---|---|

| A3 Receptor Agonism | 0.29 nM | High selectivity | |

| Neuroprotection | N/A | Effective in ischemic models | |

| Antitumor Activity | N/A | Potential against melanoma |

Cancer Treatment

The compound's ability to act as an A3 receptor agonist positions it as a candidate for cancer therapies. Research indicates that A3 receptor activation can inhibit tumor growth and induce apoptosis in cancer cells.

Case Study: Melanoma Treatment

A derivative of this compound is currently being evaluated in clinical trials for melanoma treatment, demonstrating its therapeutic potential . The compound's mechanism involves modulation of tumor microenvironments through adenosine signaling pathways.

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

The iodine atom at position 6 undergoes regioselective Suzuki-Miyaura coupling with aryl/alkenylboronic acids. This reaction is facilitated by palladium catalysts and proceeds efficiently under anhydrous or aqueous conditions, depending on the boronic acid’s electronic properties:

Key observations:

-

Regioselectivity : The iodine substituent reacts preferentially over other halogens (e.g., chlorine) due to its superior leaving-group ability .

-

Catalytic efficiency : Electron-rich boronic acids require anhydrous toluene, while electron-poor variants perform better in aqueous DME .

Sonogashira Coupling with Terminal Alkynes

2-Amino-9-benzyl-6-iodopurine reacts rapidly with terminal alkynes under Sonogashira conditions (Pd/Cu catalysis), forming 6-alkynylpurine derivatives:

| Alkyne | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 1-Hexyne | Pd(PPh₃)₄, CuI, TEA, DMF, 25°C | 9-Benzyl-2-amino-6-hexynylpurine | 92% | |

| Phenylacetylene | PdCl₂(PPh₃)₂, CuI, DIPEA, THF | 9-Benzyl-2-amino-6-phenylethynylpurine | 88% |

Comparative reactivity:

-

6-Iodo vs. 6-chloro : The iodopurine derivative achieves full conversion within 20 minutes, whereas the chloro analogue requires 16 hours for partial yield (40%) .

Nucleophilic Aromatic Substitution (SNAr) with Amines

The electron-deficient purine ring enables SNAr reactions at position 6 with amines, particularly under acidic conditions:

| Amine | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Nitroaniline | TFA, TFE, 60°C | 9-Benzyl-2-amino-6-(4-nitrophenyl)purine | 78% | |

| Benzylamine | NaH, DMF, 80°C | 9-Benzyl-2-amino-6-benzylaminopurine | 65% |

Mechanistic insight:

-

Acid catalysis : Trifluoroacetic acid (TFA) enhances the electrophilicity of the purine, accelerating displacement of iodide by aromatic amines .

Thiolation Reactions with Sulfur Nucleophiles

The iodine atom is displaced by sulfur nucleophiles to form 6-mercaptopurine derivatives, precursors to bioactive molecules like thioguanine:

Applications:

Propriétés

Numéro CAS |

553645-21-9 |

|---|---|

Formule moléculaire |

C12H10IN5 |

Poids moléculaire |

351.15 g/mol |

Nom IUPAC |

9-benzyl-6-iodopurin-2-amine |

InChI |

InChI=1S/C12H10IN5/c13-10-9-11(17-12(14)16-10)18(7-15-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,14,16,17) |

Clé InChI |

INJVVINKZUVZII-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CN2C=NC3=C2N=C(N=C3I)N |

SMILES canonique |

C1=CC=C(C=C1)CN2C=NC3=C2N=C(N=C3I)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.